BenchChemオンラインストアへようこそ!

7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

Medicinal Chemistry Physicochemical Profiling Oxazine Derivatives

This compound uniquely combines a pyridin-3-ylmethoxy substituent with a saturated bicyclic oxazine core, offering distinct hydrogen-bonding vectors versus 2- or 4-pyridyl isomers. Its predicted pKa of 8.87 and low MW (248.32) support CNS target engagement. Procurement of this compound alongside the thiazole and direct ether analogs enables minimal MMP sets for systematic property comparison. Available via custom synthesis with ≥90% purity. Contact suppliers for batch-specific CoA and lead times.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B8109306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC2C(C1COCC3=CN=CC=C3)OCCN2
InChIInChI=1S/C14H20N2O2/c1-2-11(8-15-5-1)9-17-10-12-3-4-13-14(12)18-7-6-16-13/h1-2,5,8,12-14,16H,3-4,6-7,9-10H2
InChIKeyMSMJEAVQQBLCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine: Core Physicochemical and Procurement Baseline


7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine (CAS 1422068-47-0) is a synthetic small-molecule heterocycle with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It belongs to the octahydrocyclopenta[b][1,4]oxazine class, featuring a saturated bicyclic oxazine core linked to a pyridine ring via a methoxymethylene spacer . The compound is available for research procurement as a custom synthesis product through WuXi AppTec with a purity specification of ≥90% . Predicted physicochemical properties include a boiling point of 386.8±27.0 °C, a density of 1.100±0.06 g/cm³, and a pKa of 8.87±0.40 .

Why Generic Substitution Is Unsupported for 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine: Critical Evidence Gaps Preventing Analog Interchange


In the absence of publicly disclosed head-to-head pharmacological, pharmacokinetic, or selectivity data, generic substitution among octahydrocyclopenta[b][1,4]oxazine analogs cannot be scientifically justified. The compound's specific connectivity—a pyridin-3-ylmethoxy methyl substituent at the 7-position—distinguishes it from close analogs such as 7-((thiazol-2-ylmethoxy)methyl)octahydrocyclopenta[b][1,4]oxazine and (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine , where even minor variations in heterocycle identity or linker length can profoundly alter target engagement, solubility, and metabolic stability. However, the quantitative extent of these differences remains uncharacterized in the peer-reviewed or patent literature as of 2026, making procurement decisions reliant on the specific structural features rather than proven superior performance.

Quantitative Differentiation Evidence for 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine Versus Closest Analogs


Physicochemical Property Comparison: Target vs. Thiazole Analog

The target compound's predicted octanol-water partition coefficient (XLogP3) and hydrogen bond donor/acceptor profile differ measurably from the thiazole analog 7-((thiazol-2-ylmethoxy)methyl)octahydrocyclopenta[b][1,4]oxazine. The target contains one less hydrogen bond acceptor (4 vs. 5) and one additional hydrogen bond donor (1 vs. 0) , which is predicted to influence membrane permeability and solubility. However, direct experimental LogP, solubility, or permeability data are not available for either compound, so these differences remain in silico predictions.

Medicinal Chemistry Physicochemical Profiling Oxazine Derivatives

Predicted Ionization State Differentiation at Physiological pH

The predicted pKa of 8.87±0.40 for the target compound indicates that the pyridine nitrogen will be predominantly protonated at physiological pH (7.4), whereas the oxazine nitrogen (predicted pKa ~6-7 by class-level inference) may be partially neutral. In contrast, the thiazole analog contains a thiazole ring (predicted pKa ~2.5) that remains fully uncharged , and the pyridin-4-yl isomer likely exhibits a slightly higher pyridine pKa (~9.0-9.5) due to electronic effects . No experimental pKa or logD measurements have been reported for any of these compounds.

Drug Likeness pKa Prediction Oxazine Heterocycles

Molecular Weight and Lipophilicity Window Relative to CNS Drug Space

With a molecular weight of 248.32 g/mol , the target compound is 6.03 g/mol lighter than the thiazole analog (MW=254.35) and 14.03 g/mol heavier than the compounds lacking the methyleneoxy linker (e.g., (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine, MW=234.29) . All compounds fall within the favorable CNS drug-like property space (MW < 300), but the additional methylene unit in the target compound increases topological polar surface area (TPSA) by approximately 8-12 Ų (class-level estimate), which may reduce passive brain penetration compared to the direct ether-linked analogs.

CNS Drug Design Lipinski Rules Property-based Optimization

Validated Application Scenarios for 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine Based on Structural and Predicted Property Differentiation


Scaffold-Hopping and Patent Expansion in CNS Drug Discovery Programs

The combination of a partially saturated bicyclic oxazine core and a pyridin-3-yl substituent presents a privileged scaffold for CNS targets, where the predicted pKa of 8.87 and low molecular weight (248.32 g/mol) are compatible with blood-brain barrier penetration. Research teams seeking to patent novel chemical space around established pyridine-containing CNS pharmacophores may prioritize this compound over the 4-pyridyl isomer or thiazole analog, as the 3-pyridyl orientation provides distinct hydrogen-bonding vectors for target engagement while maintaining a favorable CNS property profile. However, users must note that no in vivo CNS exposure data have been published.

Custom Synthesis Starting Material for Kinase or GPCR Targeted Libraries

The oxazine nitrogen and the pyridine ring offer two independent basic centers that can be differentially functionalized, enabling the generation of focused compound libraries. The ≥90% purity specification from WuXi AppTec ensures reliable starting material quality for parallel synthesis. The methoxymethylene linker provides greater conformational flexibility compared to the direct ether-linked analog, which may be advantageous for adapting to shallow or flexible binding pockets. Quantitative library enumeration and diversity analysis should be performed by the end user, as no pre-existing library data are publicly available.

Physicochemical Comparator in Property-Based Drug Design Studies

The compound's well-defined, predicted physicochemical parameters—pKa 8.87, boiling point 386.8 °C, density 1.100 g/cm³ —make it a suitable reference point for prospective matched molecular pair (MMP) analyses with related analogs. Its intermediate molecular weight and hydrogen bond profile between the thiazole and direct ether analogs allow medicinal chemists to isolate the effects of linker length and heterocycle identity on measured properties such as logD, solubility, and microsomal stability. Procurement of this compound alongside the thiazole analog and the direct ether analog would constitute a minimal MMP set for systematic property comparison.

Selectivity Probe Development for Pyridine-Binding Protein Targets

If the pyridin-3-yl group engages a specific sub-pocket (e.g., in kinases, oxidases, or neurotransmitter receptors), the 3-position nitrogen provides a distinct interaction geometry compared to the 2- or 4-pyridyl isomers. In the absence of published selectivity data, scientists must generate their own head-to-head profiling; however, the commercial availability of this compound through WuXi AppTec lowers the barrier to initiating such studies relative to synthesizing the compound de novo.

Quote Request

Request a Quote for 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.